molecular formula C8H13N3 B13224176 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine

Cat. No.: B13224176
M. Wt: 151.21 g/mol
InChI Key: XXDGIZQGCTUTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C8H13N3/c1-6-5-8-7(9)3-2-4-11(8)10-6/h5,7H,2-4,9H2,1H3

InChI Key

XXDGIZQGCTUTJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCC(C2=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.